
(+)-Pinaneborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Pinaneborane is a chiral organoboron compound that has garnered significant interest in the field of organic chemistry. It is known for its unique structure, which includes a boron atom bonded to a pinane framework. This compound is particularly valuable due to its applications in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pinaneborane typically involves the hydroboration of pinene with borane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer. The process can be summarized as follows:
Hydroboration Reaction: Pinene is reacted with borane (BH3) in an inert solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent side reactions and to maintain the stability of the borane complex.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production involves scaling up the hydroboration process. This requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Pinaneborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The boron atom in this compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Reduced boron-containing compounds.
Substitution: Various substituted boron derivatives.
Applications De Recherche Scientifique
(+)-Pinaneborane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Medicine: Research is ongoing to investigate its role in the synthesis of biologically active molecules.
Industry: this compound is utilized in the production of advanced materials and polymers, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of (+)-Pinaneborane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating catalytic processes. The pinane framework provides steric hindrance, which is crucial for the selectivity of reactions. The pathways involved often include the formation of transient intermediates that undergo further transformations to yield the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(-)-Pinaneborane: The enantiomer of (+)-Pinaneborane, with similar chemical properties but different stereochemistry.
Borane (BH3): A simpler boron hydride used in hydroboration reactions.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups, widely used in organic synthesis.
Uniqueness
This compound stands out due to its chiral nature and the stability provided by the pinane framework. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Its ability to form stable complexes and participate in selective reactions further enhances its utility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H16BO2 |
|---|---|
Poids moléculaire |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1 |
Clé InChI |
LWAMOOKWTDKVFQ-RKSFOETPSA-N |
SMILES isomérique |
[B]1OC2CC3CC([C@@]2(O1)C)C3(C)C |
SMILES canonique |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


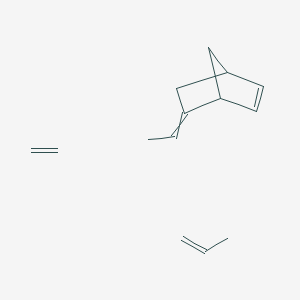
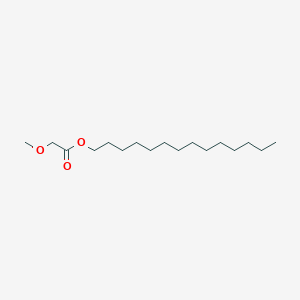
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
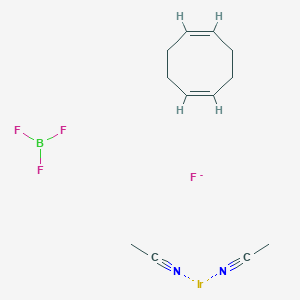
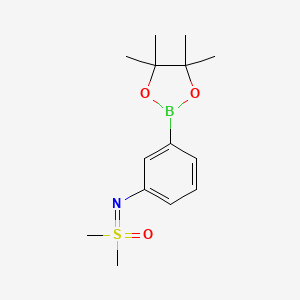

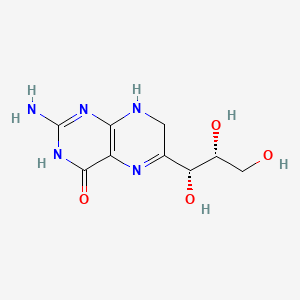

![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)

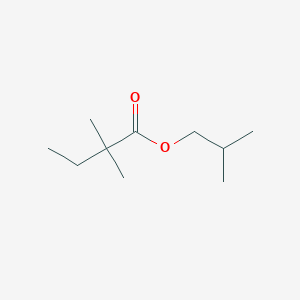
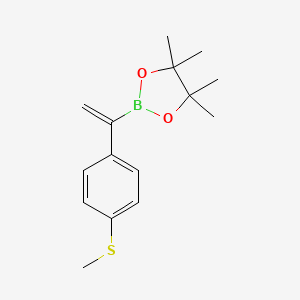
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
